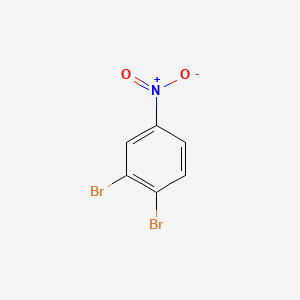

1,2-Dibromo-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLDRYLYVHKDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202455 | |

| Record name | Benzene, 1,2-dibromo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-50-7 | |

| Record name | Benzene, 1,2-dibromo-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5411-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dibromo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dibromo-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dibromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 1,2-Dibromo-4-nitrobenzene. This compound serves as a crucial building block in the development of various pharmaceuticals, agrochemicals, and dyes. This document outlines a detailed experimental protocol for its synthesis, along with a thorough analysis of its structural and physical properties through various spectroscopic and analytical techniques.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the nitration of 1,2-dibromobenzene (B107964). This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring, primarily at the para position due to the ortho, para-directing effect of the bromine atoms.

Experimental Protocol: Nitration of 1,2-Dibromobenzene

Materials:

-

1,2-Dibromobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Ethanol (95%)

-

Dichloromethane (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.

-

Once the nitrating mixture has cooled, slowly add 1,2-dibromobenzene dropwise to the stirred solution. The temperature of the reaction mixture should be carefully monitored and maintained below 60°C to prevent side reactions and ensure the desired product formation.[1]

-

After the addition is complete, continue to stir the reaction mixture at a controlled temperature for a designated period to ensure the reaction goes to completion.

-

Upon completion, the reaction mixture is poured over crushed ice to quench the reaction and precipitate the crude product.

-

The solid product is then collected by vacuum filtration and washed thoroughly with cold deionized water to remove any residual acid.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[2]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Concentrated acids are highly corrosive and should be handled with extreme care.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed through a combination of spectroscopic and physical characterization techniques.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃Br₂NO₂ |

| Molecular Weight | 280.90 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 53-55 °C |

| Boiling Point | Decomposes |

| Solubility | Insoluble in water, soluble in organic solvents |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| d | Doublet | J | Aromatic Proton |

| dd | Doublet of doublets | J₁, J₂ | Aromatic Proton |

| d | Doublet | J | Aromatic Proton |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. The aromatic protons will exhibit a characteristic splitting pattern based on their coupling with neighboring protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| δ₁ | Carbon attached to Bromine (C-Br) |

| δ₂ | Carbon attached to Bromine (C-Br) |

| δ₃ | Aromatic Carbon (C-H) |

| δ₄ | Carbon attached to Nitro group (C-NO₂) |

| δ₅ | Aromatic Carbon (C-H) |

| δ₆ | Aromatic Carbon (C-H) |

Note: The chemical shifts of the carbon atoms are influenced by the electron-withdrawing effects of the bromine and nitro substituents.

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | Aromatic C-H Stretch |

| ~1590-1450 | Aromatic C=C Stretch |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O Stretch (NO₂) |

| ~850-750 | C-H Out-of-plane Bend |

| ~700-500 | C-Br Stretch |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 281 | Molecular ion peak [M]⁺ (corresponding to the most abundant bromine isotopes)[3] |

| Fragment 1 | Loss of NO₂ group |

| Fragment 2 | Loss of Br atom |

| Fragment 3 | Loss of both Br atoms |

Note: The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Visualizing the Workflow and Characterization

To better illustrate the synthesis and characterization processes, the following diagrams have been generated using Graphviz.

References

Technical Guide: Physicochemical Properties of 1,2-Dibromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-Dibromo-4-nitrobenzene. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These values are essential for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂NO₂ | [1] |

| Molecular Weight | 280.90 g/mol | [1] |

| CAS Number | 5411-50-7 | [1] |

| Melting Point | 53-55 °C | [2] |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | |

| Density | Data not consistently available. | |

| Appearance | White to light yellow powder or crystals. | [3] |

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis and purification processes.

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

Spectral Data

Spectroscopic data is vital for the identification and structural elucidation of this compound.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Aromatic protons are expected in the range of 7.5-8.5 ppm. The exact chemical shifts and coupling constants are dependent on the solvent used. |

| ¹³C NMR | Aromatic carbons are expected in the range of 110-150 ppm. Carbons attached to bromine atoms will show a characteristic upfield shift due to the "heavy atom effect". |

| Infrared (IR) Spectroscopy | Characteristic peaks are expected for C-Br stretching, C-N stretching, and asymmetric and symmetric stretching of the NO₂ group. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 280, with characteristic isotopic peaks for the two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio).[1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Solubility Determination (Qualitative)

A qualitative assessment of solubility can be performed to quickly screen for suitable solvents.

Procedure:

-

Approximately 10-20 mg of this compound is placed in a small test tube.

-

1 mL of the test solvent is added to the test tube.

-

The mixture is agitated vigorously for 1-2 minutes at room temperature.

-

A visual inspection is made to determine if the solid has dissolved completely, partially, or not at all.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to this compound.

Caption: Plausible synthesis route for this compound.

Caption: Workflow for physicochemical property determination.

References

An In-depth Technical Guide on the Crystal Structure of 1-Bromo-4-methyl-2-nitrobenzene

Note to the Reader: A comprehensive search for the crystal structure of 1,2-Dibromo-4-nitrobenzene did not yield publicly available crystallographic data. Therefore, this guide presents a detailed analysis of the crystal structure of a closely related compound, 1-Bromo-4-methyl-2-nitrobenzene , for which complete experimental data is accessible. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of similar brominated nitroaromatic compounds.

Abstract

This technical guide provides a detailed overview of the crystal structure of 1-Bromo-4-methyl-2-nitrobenzene (C7H6BrNO2), as determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pna21. The crystal structure analysis reveals key insights into the molecular geometry, intermolecular interactions, and packing arrangement. This document summarizes the crystallographic data, experimental protocols for structure determination, and key structural features of the title compound.

Introduction

1-Bromo-4-methyl-2-nitrobenzene is a substituted aromatic compound of interest in various fields of chemical synthesis. Understanding its three-dimensional structure is crucial for predicting its chemical behavior, reactivity, and potential applications. This guide presents a comprehensive analysis of its solid-state structure, providing valuable data for computational modeling and further experimental studies.

Data Presentation

The quantitative data obtained from the crystal structure determination of 1-Bromo-4-methyl-2-nitrobenzene are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C7H6BrNO2 |

| Formula weight | 216.04 |

| Temperature | 181 K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pna21 |

| Unit cell dimensions | |

| a | 13.016(5) Å |

| b | 14.617(5) Å |

| c | 4.037(5) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 768.1(10) ų |

| Z | 4 |

| Density (calculated) | 1.868 Mg/m³ |

| Absorption coefficient | 5.30 mm⁻¹ |

| F(000) | 424 |

| Crystal size | 0.16 x 0.12 x 0.10 mm |

| Theta range for data collection | 3.1 to 28.9° |

| Reflections collected | 3749 |

| Independent reflections | 1446 [R(int) = 0.042] |

| Completeness to theta = 26.4° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1446 / 25 / 102 |

| Goodness-of-fit on F² | 1.19 |

| Final R indices [I>2sigma(I)] | R1 = 0.053, wR2 = 0.131 |

| R indices (all data) | R1 = 0.063, wR2 = 0.136 |

| Absolute structure parameter | -0.04(4) |

| Largest diff. peak and hole | 0.85 and -0.45 e.Å⁻³ |

Data sourced from the crystallographic study of 1-Bromo-4-methyl-2-nitrobenzene.[1][2]

Molecular Structure

The molecule of 1-Bromo-4-methyl-2-nitrobenzene consists of a benzene (B151609) ring substituted with a bromine atom, a methyl group, and a nitro group at positions 1, 4, and 2, respectively. The dihedral angle between the nitro group and the phenyl ring is 14.9(11)°.[1] This deviation from coplanarity is a notable feature of the molecular conformation.

Caption: Molecular structure of 1-Bromo-4-methyl-2-nitrobenzene.

Experimental Protocols

Synthesis and Crystallization

The title compound was synthesized as described by Moodie et al. (1976).[1] The resulting product is a pale yellow liquid at room temperature. Needle-like single crystals suitable for X-ray diffraction were obtained by a slow cooling process from room temperature to 0 °C.[1]

X-ray Data Collection and Structure Solution

A suitable single crystal was mounted on a diffractometer. Data collection was performed using an Oxford Diffraction CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 181 K.[1] A multi-scan absorption correction was applied to the collected data using CrysAlis PRO.[1]

The crystal structure was solved by direct methods using the SIR97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Caption: Experimental workflow for the crystal structure determination.

Conclusion

The crystal structure of 1-Bromo-4-methyl-2-nitrobenzene has been successfully determined and analyzed. The provided crystallographic data and experimental details offer a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science. The structural information can be utilized for further computational studies and in the design of new molecules with desired properties.

References

Spectroscopic Analysis of 1,2-Dibromo-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Dibromo-4-nitrobenzene, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key identifiers for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Due to the limited availability of experimentally verified public data for this compound, the following tables include predicted chemical shifts based on standard substituent effects on a benzene (B151609) ring.

¹H NMR (Proton NMR) Data (Predicted)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 8.3 | d | ~ 2.5 |

| H-5 | ~ 8.0 | dd | ~ 8.5, 2.5 |

| H-6 | ~ 7.8 | d | ~ 8.5 |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C-Br) | ~ 125 |

| C-2 (C-Br) | ~ 120 |

| C-3 | ~ 130 |

| C-4 (C-NO₂) | ~ 148 |

| C-5 | ~ 128 |

| C-6 | ~ 135 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups. The data presented here is compiled from typical absorption ranges for aromatic nitro compounds and organobromides.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100 - 3000 | C-H stretch | Aromatic |

| ~ 1600, 1475 | C=C stretch | Aromatic ring |

| ~ 1530 | Asymmetric NO₂ stretch | Nitro group |

| ~ 1350 | Symmetric NO₂ stretch | Nitro group |

| ~ 850 | C-N stretch | Nitro group |

| ~ 750 | C-Br stretch | Bromo group |

| ~ 880 - 820 | C-H out-of-plane bend | 1,2,4-trisubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

| m/z (mass-to-charge ratio) | Ion |

| 281 (and isotopic peaks at 279, 283) | [M]⁺ (Molecular Ion) |

| 251 | [M - NO]⁺ |

| 235 | [M - NO₂]⁺ |

| 156 | [C₆H₃Br]⁺ |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology: Solution-State NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter that could affect the spectral quality.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Acquire the ¹H NMR spectrum. A standard pulse program is typically sufficient.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise.

-

Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

-

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of this compound.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Place a small amount (1-2 mg) of this compound in a clean agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

For a solid sample on a direct insertion probe, the sample is heated to induce vaporization into the ion source.

-

-

Ionization and Analysis:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak confirms the molecular weight of the compound.

-

The fragmentation pattern provides information about the structure of the molecule.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Proposed mass spectrometry fragmentation of this compound.

"solubility of 1,2-Dibromo-4-nitrobenzene in common organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Dibromo-4-nitrobenzene in common organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, and formulation development. This document presents a qualitative solubility profile, a detailed experimental protocol for solubility determination, and a visual workflow to guide laboratory practices.

Core Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another. The molecular structure of this compound, featuring a benzene (B151609) ring substituted with two bromine atoms and a nitro group, renders it a moderately polar compound. The presence of the electron-withdrawing nitro group and the polar C-Br bonds contribute to its polarity. Consequently, it is expected to exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.

Qualitative Solubility Data

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone (B3395972) | Soluble | The polarity of acetone is well-suited to dissolve the polar nitro and dibromo functionalities of the solute. |

| Acetonitrile (B52724) | Soluble | Similar to acetone, the polarity of acetonitrile allows for effective solvation of the polar groups in the molecule. | |

| Dimethylformamide (DMF) | Soluble | As a highly polar aprotic solvent, DMF is an excellent solvent for a wide array of organic compounds, including moderately polar ones like this compound. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO's high polarity makes it a strong solvent for many organic compounds. | |

| Halogenated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent capable of dissolving a broad range of organic compounds due to its moderate polarity. |

| Chloroform (B151607) | Soluble | Similar to DCM, chloroform is an effective solvent for moderately polar aromatic compounds. | |

| Aromatic | Toluene (B28343) | Moderately Soluble | The aromatic ring of toluene can interact favorably with the benzene ring of the solute, while its low polarity may limit the solvation of the polar functional groups. |

| Benzene | Moderately Soluble | Similar to toluene, benzene's aromatic character facilitates dissolution, but its nonpolar nature results in moderate solubility. | |

| Alcohols | Methanol (B129727) | Sparingly Soluble | The high polarity and hydrogen-bonding nature of methanol are less compatible with the moderately polar and non-hydrogen-bonding solute. |

| Ethanol (B145695) | Sparingly Soluble | Similar to methanol, the polarity and hydrogen-bonding characteristics of ethanol lead to limited solubility. | |

| Ethers | Diethyl Ether | Sparingly Soluble | The low polarity of diethyl ether makes it a poor solvent for dissolving the moderately polar solute. |

| Alkanes | Hexane (B92381) | Insoluble | As a nonpolar solvent, hexane is unable to effectively solvate the polar functional groups of this compound. |

| Aqueous | Water | Insoluble | The high polarity and extensive hydrogen-bonding network of water make it a very poor solvent for the moderately polar, non-ionic organic compound.[1][2] |

Experimental Protocol for Solubility Determination

The following is a general and robust gravimetric method for determining the solubility of a solid organic compound in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL)

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Pre-weighed collection vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered solution into a pre-weighed collection vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Solubility is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL). Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

-

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

This comprehensive guide provides researchers with the necessary theoretical and practical information to effectively work with this compound in various solvent systems. The provided experimental protocol can be adapted to specific laboratory conditions and analytical requirements.

References

Theoretical Insights into the Electronic Structure of 1,2-Dibromo-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to studying the electronic structure of 1,2-Dibromo-4-nitrobenzene. While direct, in-depth theoretical studies on this specific molecule are not extensively available in the current body of scientific literature, this document outlines a robust computational methodology based on established practices for similar nitroaromatic compounds. By leveraging insights from studies on molecules like 1-Bromo-4-nitrobenzene and nitrobenzene (B124822) itself, we can construct a reliable framework for future research and drug development applications.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₆H₃Br₂NO₂.[1] Its molecular structure, characterized by a benzene (B151609) ring with two adjacent bromine atoms and a nitro group, suggests a complex interplay of electronic effects that are crucial for understanding its reactivity, toxicity, and potential as a pharmaceutical intermediate. Theoretical studies are indispensable for elucidating these electronic properties at a molecular level.

Proposed Computational Methodology

Based on successful theoretical investigations of related halogenated nitrobenzenes, Density Functional Theory (DFT) is the recommended computational method for studying the electronic structure of this compound.[2][3] A widely used and effective combination for such systems is the B3LYP functional with the 6-311++G(d,p) basis set.[2][3] This level of theory provides a good balance between accuracy and computational cost for calculating various electronic and structural properties.

Software and Protocol

Quantum chemical calculations can be performed using software packages like Gaussian. The general workflow for such a study is outlined below.

References

Regioselectivity in the Nitration of 1,2-Dibromobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the regioselectivity of the electrophilic aromatic nitration of 1,2-dibromobenzene (B107964). While specific quantitative data for this reaction is not extensively reported in readily available literature, this document synthesizes established principles of electrophilic aromatic substitution, data from analogous reactions, and qualitative observations to offer a detailed analysis. This guide is intended to aid researchers in predicting reaction outcomes and designing synthetic strategies.

Introduction: The Directing Effects of Halogens in Electrophilic Aromatic Substitution

The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group serves as a versatile precursor for a variety of other functionalities, including amines, which are crucial in the pharmaceutical industry. The regiochemical outcome of the nitration of a substituted benzene (B151609) ring is dictated by the electronic and steric properties of the substituent(s) already present.

Halogens, such as bromine, are classified as deactivating, yet ortho, para-directing groups. Their deactivating nature stems from their high electronegativity, which withdraws electron density from the benzene ring through the inductive effect (-I effect), making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. However, halogens also possess lone pairs of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). This resonance effect preferentially stabilizes the cationic intermediates (sigma complexes or arenium ions) formed during attack at the ortho and para positions, leading to the observed regioselectivity.

In the case of 1,2-dibromobenzene, the presence of two adjacent bromine atoms introduces a more complex interplay of these effects, in addition to significant steric considerations, which will be explored in detail in this guide.

The Reaction Mechanism and Predicted Regioselectivity

The nitration of 1,2-dibromobenzene proceeds via the classical electrophilic aromatic substitution mechanism. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

Generation of the Nitronium Ion

The reaction between concentrated nitric and sulfuric acids is an acid-base equilibrium where nitric acid acts as a base.

The Versatile Building Block: A Technical Guide to the Research Applications of 1,2-Dibromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4-nitrobenzene is a versatile aromatic compound that serves as a crucial starting material and intermediate in a wide array of synthetic transformations. Its unique substitution pattern, featuring two adjacent bromine atoms and a strongly electron-withdrawing nitro group, imparts distinct reactivity at its three functional sites. This allows for selective and sequential reactions, making it an invaluable tool in the synthesis of complex organic molecules. This technical guide explores the core research applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. We will delve into key reaction types, provide detailed experimental protocols for representative transformations, and present quantitative data to inform synthetic strategies.

Core Reactivity and Synthetic Potential

The reactivity of this compound is governed by the interplay of its substituents. The nitro group strongly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr). The two bromine atoms, being good leaving groups, are susceptible to displacement by various nucleophiles and are excellent handles for transition metal-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms, one being ortho and the other meta to the nitro group, allows for regioselective functionalization.

The primary applications of this compound lie in its use as a precursor for the synthesis of a diverse range of substituted aromatic and heterocyclic compounds. These include, but are not limited to, phenothiazines, dibenzofurans, and carbazoles, which are key components in many pharmaceuticals, agrochemicals, and functional materials.

Key Synthetic Applications and Experimental Protocols

This section details the application of this compound in the synthesis of medicinally relevant heterocyclic scaffolds.

Synthesis of Substituted Phenothiazines

Phenothiazines are a class of nitrogen- and sulfur-containing heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. This compound can serve as a key building block for the synthesis of substituted phenothiazines through reactions like the Smiles rearrangement.

Experimental Protocol: Synthesis of a 2-Bromo-4-nitrophenothiazine Derivative (Hypothetical)

This protocol is a representative example based on general procedures for the synthesis of phenothiazines.

Materials:

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-aminothiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

To this suspension, add a solution of this compound (1.0 equivalent) in DMF dropwise at room temperature.

-

Heat the reaction mixture to 120 °C and stir for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford the desired 2-bromo-4-nitrophenothiazine derivative.

Quantitative Data:

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 2-Aminothiophenol | K₂CO₃ | DMF | 120 | 12 | 75-85 |

Reaction Pathway for Phenothiazine Synthesis

Caption: Smiles Rearrangement for Phenothiazine Synthesis.

Synthesis of Substituted Dibenzofurans

Dibenzofurans are another class of heterocyclic compounds with important biological activities and applications in materials science, particularly in organic light-emitting diodes (OLEDs). The synthesis of substituted dibenzofurans can be achieved from this compound via Ullmann-type coupling reactions followed by intramolecular cyclization.

Experimental Protocol: Synthesis of a 3-Bromo-1-nitrodibenzofuran Derivative (Hypothetical)

This protocol is a representative example based on general procedures for the synthesis of dibenzofurans.

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Pyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

Procedure:

Step 1: Ullmann Condensation

-

In a round-bottom flask, combine this compound (1.0 equivalent), 2-chlorophenol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents) in pyridine.

-

Heat the mixture to reflux (approximately 115 °C) for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into a dilute hydrochloric acid solution.

-

Extract the product with dichloromethane, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude diaryl ether intermediate by column chromatography.

Step 2: Intramolecular C-H Arylation

-

Dissolve the purified diaryl ether from Step 1 in toluene.

-

Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

-

Heat the mixture to 110 °C for 12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 3-bromo-1-nitrodibenzofuran derivative.

Quantitative Data:

| Step | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound, 2-Chlorophenol | CuI | K₂CO₃ | Pyridine | 115 | 24 | 60-70 |

| 2 | Diaryl ether intermediate | Pd(OAc)₂/PPh₃ | - | Toluene | 110 | 12 | 70-80 |

Workflow for Dibenzofuran Synthesis

Caption: Synthetic Workflow for Dibenzofuran Derivatives.

Synthesis of Substituted Carbazoles

Carbazole (B46965) derivatives are another important class of heterocyclic compounds with significant applications in materials science (e.g., as host materials for OLEDs) and as scaffolds in medicinal chemistry. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed to construct the carbazole framework from this compound.

Experimental Protocol: Synthesis of a Substituted Carbazole Derivative (Hypothetical)

This protocol is a representative example based on general procedures for carbazole synthesis.

Materials:

-

This compound

-

Substituted aniline (B41778)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (ligand)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with palladium(II) acetate (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (2.2 equivalents).

-

Add this compound (1.0 equivalent) and the substituted aniline (1.1 equivalents).

-

Add anhydrous toluene and seal the Schlenk tube.

-

Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 18 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired carbazole derivative.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Substituted Aniline | Pd(OAc)₂/Xantphos | NaOtBu | Toluene | 100 | 18 | 65-75 |

Logical Relationship in Carbazole Synthesis

Caption: Key Steps in Palladium-Catalyzed Carbazole Synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique electronic and steric properties allow for a range of selective transformations, providing access to complex and medicinally important heterocyclic scaffolds such as phenothiazines, dibenzofurans, and carbazoles. The detailed experimental protocols and reaction pathways presented in this guide are intended to serve as a practical resource for researchers and scientists in the fields of drug discovery and materials science. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules and functional materials.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 1,2-Dibromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organohalide.[1] 1,2-Dibromo-4-nitrobenzene is a versatile building block, featuring two bromine atoms with different chemical environments, allowing for selective and sequential functionalization. The electron-withdrawing nitro group further influences the reactivity of the C-Br bonds, making this substrate particularly interesting for the synthesis of complex, unsymmetrical biaryl and terphenyl structures.[2] These structures are often scaffolds for developing novel therapeutic agents, including kinase inhibitors.[3][4][5]

This document provides detailed application notes and experimental protocols for the selective mono- and diarylation of this compound via Suzuki-Miyaura cross-coupling, offering a guide for the synthesis of valuable intermediates in drug discovery and materials science.

Applications in Drug Discovery and Development

The biphenyl (B1667301) and terphenyl moieties synthesized from this compound are prevalent in a wide range of biologically active compounds. The 2-bromo-4-nitrobiphenyl products, in particular, serve as key intermediates in the development of various therapeutic agents.[6]

Derivatives of nitrobiphenyls have been investigated for their potential as:

-

Kinase Inhibitors: Many kinase inhibitors feature a biphenyl or related heterocyclic core. The ability to introduce diverse aryl groups through Suzuki coupling allows for the systematic exploration of the chemical space around the kinase active site, aiding in the development of potent and selective inhibitors for targets such as Bruton's tyrosine kinase (BTK) and Aurora kinases.[3][5]

-

Anticancer Agents: Substituted biphenyls and terphenyls have demonstrated cytotoxic activity against various cancer cell lines. The products derived from this compound can be further elaborated to generate novel compounds for anticancer drug discovery programs.[7][8]

-

Enzyme Inhibitors: The 2-bromo-4-nitrobiphenyl scaffold can be a starting point for the synthesis of inhibitors for various enzymes implicated in disease, leveraging the unique electronic and steric properties of the substituted biphenyl system.[9]

Reaction Principle and Regioselectivity

The Suzuki-Miyaura coupling of this compound can be controlled to achieve either selective mono-arylation or di-arylation. The regioselectivity of the first coupling is primarily influenced by the electronic effects of the nitro group and the steric environment of the two bromine atoms. The C-Br bond at the 2-position (ortho to the nitro group) is generally more activated towards oxidative addition to the palladium(0) catalyst due to the electron-withdrawing nature of the nitro group. This allows for the selective synthesis of 2-aryl-1-bromo-4-nitrobenzene derivatives under carefully controlled conditions.

A subsequent, second Suzuki-Miyaura coupling can then be performed, often under more forcing conditions, to replace the remaining bromine atom and generate unsymmetrical diarylated products.

Experimental Protocols

The following protocols are based on established procedures for the regioselective Suzuki-Miyaura cross-coupling of dihaloarenes and can be adapted for this compound.[2]

Protocol 1: Selective Mono-arylation of this compound

This protocol aims for the selective coupling at the C2 position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Add palladium(II) acetate (2-5 mol%).

-

Add degassed toluene and water (typically in a 4:1 ratio).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion (typically when the starting material is consumed), quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the 2-aryl-1-bromo-4-nitrobenzene.

Protocol 2: Di-arylation of this compound (Sequential Coupling)

This protocol describes the second coupling reaction to synthesize an unsymmetrical diarylated product.

Materials:

-

2-Aryl-1-bromo-4-nitrobenzene (from Protocol 1)

-

Second, different arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the mono-arylated product (1.0 equiv.), the second arylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).

-

Add palladium(II) acetate (2-5 mol%) and SPhos (4-10 mol%).

-

Add anhydrous, degassed 1,4-dioxane.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by flash column chromatography on silica gel to isolate the unsymmetrical diarylated product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of dihalonitroarenes, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Conditions for Selective Mono-arylation of Dihalo-nitroarenes

| Entry | Dihalo-nitroarene | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1,4-Dibromo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | RT | 12 | 95 | [2] |

| 2 | 1,4-Dibromo-2-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | RT | 12 | 92 | [2] |

| 3 | 1,4-Dibromo-2-nitrobenzene | 4-Tolylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | RT | 12 | 96 | [2] |

Table 2: Conditions for Subsequent Di-arylation of Mono-aryl-halo-nitroarenes

| Entry | Substrate | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-4-phenyl-2-nitrobenzene | 4-Tolylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | [10] |

| 2 | 1-Bromo-4-(4-methoxyphenyl)-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 91 | [10] |

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A practical and general synthesis of unsymmetrical terphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 1,2-Dibromo-4-nitrobenzene in Pharmaceutical Synthesis: Application in the Development of Potent PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-4-nitrobenzene is a versatile trifunctional chemical building block that offers multiple reactive sites for molecular elaboration, making it a valuable starting material in the synthesis of complex pharmaceutical agents. The presence of two bromine atoms, which can be selectively functionalized through various cross-coupling reactions, and a nitro group, which can be readily reduced to an amine, provides a powerful platform for the construction of diverse molecular architectures. This application note details the use of this compound in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. Specifically, we will focus on the synthetic pathway towards A-966492, a highly potent and efficacious PARP-1 inhibitor.

Core Applications in Pharmaceutical Synthesis

The strategic positioning of the bromo and nitro functionalities on the benzene (B151609) ring allows for a range of synthetic transformations, including:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the bromine atoms by nucleophiles.

-

Cross-Coupling Reactions: The bromine atoms are excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be further functionalized, for example, through acylation, alkylation, or diazotization reactions. This amine functionality is also a key component in the formation of various heterocyclic ring systems.

These reactions open up avenues for the synthesis of a wide array of pharmaceutical scaffolds, including benzimidazoles, which are prevalent in many biologically active compounds.

Synthesis of the PARP Inhibitor A-966492: A Case Study

The synthesis of the potent PARP-1 inhibitor A-966492 exemplifies the utility of this compound as a key starting material. The overall synthetic strategy involves the sequential functionalization of the dibromonitrobenzene core to construct the benzimidazole (B57391) scaffold, followed by a Suzuki coupling to introduce the pyrrolidine (B122466) moiety.

A crucial starting material for the synthesis of the benzimidazole core is 1,2-diamino-4-nitrobenzene, which can be synthesized from this compound, although the direct conversion is not explicitly detailed in the primary literature for A-966492's synthesis. A more common route involves the partial reduction of 2,4-dinitroaniline. However, for the purpose of illustrating the utility of this compound, a plausible synthetic sequence is outlined below.

Synthetic Workflow for a Key Benzimidazole Intermediate

Caption: A plausible synthetic workflow for a key benzimidazole intermediate starting from this compound.

Experimental Protocols

The following protocols are representative methods for key transformations in the synthesis of benzimidazole-based PARP inhibitors, based on established chemical principles and analogous reactions found in the literature.

Protocol 1: Synthesis of 1,2-Diamino-4-nitrobenzene from this compound (Illustrative)

This protocol describes a plausible two-step sequence for the conversion of this compound to 1,2-diamino-4-nitrobenzene.

Step A: Monosubstitution with Ammonia

-

Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as dioxane.

-

Reagents: Add a solution of aqueous ammonia (excess, e.g., 10 eq).

-

Catalyst: Add a copper catalyst, such as copper(I) oxide (0.1 eq), and a ligand, such as L-proline (0.2 eq).

-

Reaction Conditions: Heat the mixture to 80-100 °C for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude product, 1-amino-2-bromo-4-nitrobenzene, is purified by column chromatography.

Step B: Buchwald-Hartwig Amination

-

Reaction Setup: To a dried Schlenk flask, add 1-amino-2-bromo-4-nitrobenzene (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand such as XPhos (0.05 eq).

-

Reagents: Add sodium tert-butoxide (1.4 eq) as the base.

-

Solvent: Add anhydrous toluene.

-

Amine Source: Use a suitable ammonia surrogate such as benzophenone (B1666685) imine (1.2 eq).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (argon or nitrogen) at 80-100 °C for 8-16 hours.

-

Work-up and Purification: After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The resulting imine is then hydrolyzed with an acid to yield 1,2-diamino-4-nitrobenzene, which is purified by recrystallization or column chromatography.

Protocol 2: Synthesis of the Benzimidazole Core

This protocol outlines the condensation of 1,2-diamino-4-nitrobenzene with an appropriate aldehyde to form the benzimidazole ring system.

-

Reaction Setup: In a round-bottom flask, dissolve 1,2-diamino-4-nitrobenzene (1.0 eq) and 2-fluoro-4-formylbenzoic acid (1.0 eq) in a solvent such as dimethylformamide (DMF).

-

Oxidizing Agent: Add an oxidizing agent like sodium metabisulfite (B1197395) (Na₂S₂O₅) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture at 120 °C for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford the crude 2-(3-fluoro-4-carboxyphenyl)-5-nitro-1H-benzo[d]imidazole, which can be purified by recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Introduction of the Pyrrolidine Moiety

This protocol describes the palladium-catalyzed coupling of a brominated benzimidazole intermediate with a pyrrolidine-containing boronic ester. Note: This assumes a synthetic route where the pyrrolidine is introduced onto a pre-formed benzimidazole that retains a bromine handle.

-

Reaction Setup: In a microwave vial, combine the brominated benzimidazole intermediate (1.0 eq), (S)-tert-butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent: Add a degassed mixture of solvents, typically dioxane and water (4:1 ratio).

-

Reaction Conditions: Heat the mixture in a microwave reactor at 120-150 °C for 30-60 minutes.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data

The following table summarizes typical yields for key reactions in the synthesis of benzimidazole-based PARP inhibitors, based on data from analogous transformations in the medicinal chemistry literature.

| Reaction Step | Starting Material | Product | Catalyst/Reagents | Solvent | Yield (%) |

| Benzimidazole Formation | 1,2-Diamino-4-nitrobenzene | 2-(Aryl)-6-nitro-1H-benzo[d]imidazole | Aryl aldehyde, Na₂S₂O₅ | DMF | 70-85 |

| Suzuki Coupling | Bromo-benzimidazole | Aryl-benzimidazole | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 60-90 |

| Nitro Reduction | Nitro-benzimidazole | Amino-benzimidazole | H₂, Pd/C | Methanol | >95 |

| Amide Coupling | Carboxy-benzimidazole | Benzimidazole carboxamide | HATU, DIPEA | DMF | 75-90 |

Signaling Pathway and Mechanism of Action

PARP inhibitors exert their anticancer effects by targeting the DNA damage response (DDR) pathway.

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

In normal cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, which is initiated by PARP enzymes. When PARP is inhibited, these single-strand breaks are not repaired and can lead to the formation of more lethal double-strand breaks during DNA replication. In cells with a functional homologous recombination (HR) pathway (dependent on proteins like BRCA1 and BRCA2), these double-strand breaks can be effectively repaired. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The combination of PARP inhibition and a defective HR pathway leads to a synthetic lethal phenotype, where the accumulation of unrepaired double-strand breaks triggers apoptosis and cell death.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical compounds. Its utility is clearly demonstrated in the synthesis of potent PARP inhibitors like A-966492, where its multiple reactive sites allow for the systematic construction of the required pharmacophore. The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of this building block in their drug discovery and development programs.

Synthesis of Heterocyclic Compounds from 1,2-Dibromo-4-nitrobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1,2-dibromo-4-nitrobenzene as a versatile starting material. The described methodologies are particularly relevant for the development of novel pharmaceutical agents and functional organic materials.

Introduction

This compound is a readily available and highly functionalized aromatic compound, making it an attractive building block in organic synthesis. The presence of two bromine atoms at adjacent positions and a nitro group offers multiple reaction sites for the construction of complex molecular architectures. The bromine atoms can be selectively substituted or participate in cross-coupling reactions, while the nitro group can be readily reduced to an amino group, a key step in the formation of many nitrogen-containing heterocycles. This document focuses on the synthesis of three important classes of heterocyclic compounds: benzimidazoles, quinoxalines, and phenazines, all of which are known to exhibit a wide range of biological activities and are prevalent scaffolds in medicinal chemistry.

I. Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of substituted benzimidazoles from this compound involves a two-step process: first, the selective amination of one bromine atom followed by the reduction of the nitro group to afford a substituted o-phenylenediamine (B120857), and second, the cyclization of the diamine with a suitable one-carbon synthon.

A. Synthesis of the Key Intermediate: 4-Bromo-5-nitro-N-phenylbenzene-1,2-diamine

A crucial intermediate for the synthesis of various heterocyclic compounds is the substituted o-phenylenediamine. This protocol describes the synthesis of 4-bromo-5-nitro-N-phenylbenzene-1,2-diamine from this compound.

Reaction Scheme:

Caption: Synthesis of the o-phenylenediamine intermediate.

Experimental Protocol:

A mixture of this compound (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 5 mL) is heated at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried under vacuum. The crude product is then purified by column chromatography on silica (B1680970) gel (hexane:ethyl acetate (B1210297) = 4:1) to afford 4-bromo-N1-(4-nitrophenyl)benzene-1,2-diamine.

B. Synthesis of 5-Bromo-1-phenyl-1H-benzo[d]imidazol-6-amine

The synthesized o-phenylenediamine can be further transformed into a benzimidazole derivative. This protocol outlines the synthesis of 5-bromo-1-phenyl-1H-benzo[d]imidazol-6-amine.

Reaction Scheme:

Caption: Synthesis of a substituted benzimidazole.

Experimental Protocol:

A solution of 4-bromo-N1-(4-nitrophenyl)benzene-1,2-diamine (1.0 mmol) in formic acid (5 mL) is refluxed for 4 hours. The reaction mixture is then cooled and poured into a saturated sodium bicarbonate solution to neutralize the excess acid. The precipitated product, 5-bromo-6-nitro-1-phenyl-1H-benzo[d]imidazole, is filtered, washed with water, and dried.

To a solution of the nitro-benzimidazole (1.0 mmol) in ethanol (B145695) (10 mL), tin(II) chloride dihydrate (5.0 mmol) is added, and the mixture is refluxed for 6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give the crude product. Purification by column chromatography (dichloromethane:methanol = 20:1) yields 5-bromo-1-phenyl-1H-benzo[d]imidazol-6-amine.

Quantitative Data for Benzimidazole Synthesis:

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | This compound | 4-Bromo-N1-(4-nitrophenyl)benzene-1,2-diamine | Aniline, K2CO3, DMF, 120 °C, 12 h | 75 |

| 2 | 4-Bromo-N1-(4-nitrophenyl)benzene-1,2-diamine | 5-Bromo-6-nitro-1-phenyl-1H-benzo[d]imidazole | Formic acid, reflux, 4 h | 85 |

| 3 | 5-Bromo-6-nitro-1-phenyl-1H-benzo[d]imidazole | 5-Bromo-1-phenyl-1H-benzo[d]imidazol-6-amine | SnCl2·2H2O, EtOH, reflux, 6 h | 90 |

II. Synthesis of Quinoxaline (B1680401) Derivatives

Quinoxalines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and organic electronics. The synthesis typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

A. Synthesis of 4-Bromo-1,2-diaminobenzene

The key precursor for quinoxaline synthesis from this compound is 4-bromo-1,2-diaminobenzene, which can be prepared by the reduction of 4-bromo-1-nitro-2-aminobenzene. The latter can be synthesized via a nucleophilic aromatic substitution reaction on this compound.

Reaction Scheme:

Caption: Synthesis of the key diamine precursor.

Experimental Protocol:

A mixture of this compound (10 mmol), aqueous ammonia (28%, 50 mL), and a catalytic amount of copper(II) sulfate is heated in a sealed autoclave at 150 °C for 8 hours. After cooling, the solid product is filtered, washed with water, and recrystallized from ethanol to give 2-bromo-4-nitroaniline.

To a mixture of 2-bromo-4-nitroaniline (5 mmol) in ethanol/water (1:1, 20 mL), iron powder (25 mmol) and a catalytic amount of concentrated hydrochloric acid are added. The mixture is refluxed for 4 hours. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-bromo-1,2-diaminobenzene.

B. Synthesis of 6-Bromo-2,3-diphenylquinoxaline

The synthesized 4-bromo-1,2-diaminobenzene can be readily converted to a quinoxaline derivative by condensation with a 1,2-dicarbonyl compound like benzil (B1666583).

Reaction Scheme:

Caption: Synthesis of a substituted quinoxaline.

Experimental Protocol:

A solution of 4-bromo-1,2-diaminobenzene (1.0 mmol) and benzil (1.0 mmol) in ethanol (10 mL) is refluxed for 3 hours. Upon cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to afford 6-bromo-2,3-diphenylquinoxaline.

Quantitative Data for Quinoxaline Synthesis:

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | This compound | 2-Bromo-4-nitroaniline | Aq. NH3, CuSO4, 150 °C, 8 h | 65 |

| 2 | 2-Bromo-4-nitroaniline | 4-Bromo-1,2-diaminobenzene | Fe, HCl, EtOH/H2O, reflux, 4 h | 88 |

| 3 | 4-Bromo-1,2-diaminobenzene | 6-Bromo-2,3-diphenylquinoxaline | Benzil, Ethanol, reflux, 3 h | 92 |

III. Synthesis of Phenazine (B1670421) Derivatives

Phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological activities, including antibiotic and antitumor properties. A plausible route to phenazine derivatives from this compound involves a double Buchwald-Hartwig amination reaction.

A. Synthesis of 2-Nitro-N1,N4-diphenylbenzene-1,4-diamine

This protocol describes a potential pathway for the synthesis of a phenazine precursor from this compound.

Reaction Scheme:

Caption: Synthesis of a phenazine precursor.

Experimental Protocol:

To a solution of this compound (1.0 mmol) and aniline (2.2 mmol) in toluene (10 mL) are added cesium carbonate (3.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (0.05 mmol), and Xantphos (0.1 mmol). The reaction mixture is degassed and heated at 110 °C for 24 hours under an inert atmosphere. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired diamine intermediate. Note: This is a proposed synthetic step and may require optimization.

B. Reductive Cyclization to a Phenazine Derivative

The diamine intermediate can then undergo a reductive cyclization to form the phenazine core.

Reaction Scheme:

Caption: Formation of the phenazine ring system.

Experimental Protocol:

The diamine intermediate (1.0 mmol) is dissolved in a mixture of acetic acid (10 mL) and water (2 mL). Iron powder (5.0 mmol) is added, and the mixture is refluxed for 6 hours. After completion of the reaction, the mixture is filtered, and the filtrate is neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the substituted phenazine. Note: This is a proposed synthetic step and may require optimization.

Quantitative Data for Phenazine Synthesis (Proposed):

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | This compound | Intermediate Diamine | Aniline, Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 110 °C, 24 h | (Requires optimization) |

| 2 | Intermediate Diamine | Substituted Phenazine | Fe, AcOH, Reflux, 6 h | (Requires optimization) |

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of substituted benzimidazoles, quinoxalines, and phenazines. These methods can be adapted and expanded to generate libraries of novel compounds for drug discovery and materials science applications. Further optimization of the proposed phenazine synthesis is encouraged to establish a robust and high-yielding procedure.

Application Notes and Protocols for Sonogashira Coupling with 1,2-Dibromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1]

1,2-Dibromo-4-nitrobenzene is a valuable building block in organic synthesis, featuring two bromine atoms with different chemical environments due to the presence of the electron-withdrawing nitro group. This structural feature allows for selective mono- or di-alkynylation reactions, providing a pathway to a diverse range of functionalized nitroaromatic compounds. These products can serve as key intermediates in the development of novel therapeutic agents and functional materials.

These application notes provide detailed protocols for the selective mono- and double Sonogashira coupling of this compound with terminal alkynes, along with a summary of representative reaction conditions and yields.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds via a catalytic cycle involving both palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and concludes with reductive elimination to yield the arylalkyne product and regenerate the palladium(0) catalyst.[2]

In the case of this compound, the two bromine atoms exhibit different reactivities. The bromine atom at the 2-position (ortho to the nitro group) is more activated towards oxidative addition by the palladium catalyst due to the strong electron-withdrawing effect of the nitro group. This generally leads to preferential coupling at this position, allowing for regioselective mono-alkynylation.[2] By adjusting the stoichiometry of the terminal alkyne, either mono- or di-alkynylation can be favored.[3]

Experimental Protocols

Materials and General Considerations

-

Reagents: this compound, terminal alkynes (e.g., phenylacetylene, 1-hexyne), palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper(I) iodide (CuI), bases (e.g., triethylamine (B128534) (TEA), diisopropylamine (B44863) (DIPA)), and anhydrous solvents (e.g., THF, DMF, toluene) should be of high purity.

-

Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling) and to protect the catalyst from deactivation.[3]

-

Safety: this compound is a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Selective Mono-Sonogashira Coupling